tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination and Suzuki Coupling
The most extensively documented method involves a palladium-catalyzed Buchwald-Hartwig amination to form the bicyclic framework, followed by a Suzuki-Miyaura cross-coupling to introduce aromatic substituents. The sequence begins with racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (2 ), which undergoes amination with 5-bromo-2-chloropyridine (3 ) in the presence of Pd₂(dba)₃ and rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
Reaction Conditions:
-
Solvent: Toluene
-
Base: Sodium tert-butoxide (t-BuONa)
-
Temperature: 85°C
-
Duration: 20 hours
This step yields tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (4 ) with an 83% isolated yield. Subsequent Suzuki coupling with indol-5-ylboronic acid (5 ) introduces the indole moiety, forming 6 , which is deprotected using trifluoroacetic acid (TFA) to yield the free amine 7 .
Table 1: Key Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Quantity | Role |
|---|---|---|
| tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 0.648 g (3.27 mmol) | Substrate |
| 5-Bromo-2-chloropyridine | 0.738 g (3.83 mmol) | Electrophile |
| Pd₂(dba)₃ | 66 mg (0.072 mmol) | Catalyst |
| rac-BINAP | 135 mg (0.22 mmol) | Ligand |
| t-BuONa | 0.367 g (3.82 mmol) | Base |
Stereoselective Ring-Closing Reactions
Alternative routes focus on constructing the bicyclic system via intramolecular cyclization. For example, tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate is synthesized through a ketone-mediated ring closure, followed by stereochemical resolution using chiral chromatography. While less common for the (1S,5S) diastereomer, this method highlights the role of oxo intermediates in directing ring formation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Toluene and acetonitrile are preferred for Pd-catalyzed aminations due to their ability to stabilize active catalytic species. Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of sensitive intermediates.
Catalytic System Tuning
Pd₂(dba)₃ paired with BINAP provides optimal activity for C–N bond formation, achieving turnover numbers (TON) >100 in model reactions. Reducing catalyst loading below 2 mol% decreases yields, underscoring the need for precise stoichiometry.
Table 2: Impact of Catalyst Loading on Yield
| Pd₂(dba)₃ (mol%) | BINAP (mol%) | Yield (%) |
|---|---|---|
| 2.2 | 6.7 | 83 |
| 1.1 | 3.3 | 58 |
| 0.5 | 1.5 | 22 |
Deprotection and Functionalization
The Boc group is selectively removed using TFA in dichloromethane (DCM), yielding the free amine 7 . Reductive methylation of 7 with formaldehyde and sodium cyanoborohydride introduces N-methyl groups, demonstrating the compound’s versatility for further derivatization.
Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity
HPLC analysis of the final product shows ≥97% purity using a C18 column (ACN/H₂O gradient).
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to β-lactamase inhibitors and kinase modulators. For example, WO2014200786A1 discloses its use in synthesizing 7-oxo-2,6-diazabicyclo[3.2.0]heptane-2-carboxamides, potent antibiotics .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has been explored as a potential scaffold for the development of novel pharmaceuticals. Its bicyclic structure allows for the modification of functional groups that can enhance biological activity.
- Case Study : Research indicated that derivatives of this compound exhibit inhibitory effects on various enzymes, including β-lactamases, which are critical in combating antibiotic resistance . This positions the compound as a candidate for drug development aimed at treating resistant bacterial infections.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block.
- Application Example : In synthetic pathways involving amine and carboxylic acid derivatives, this compound can be utilized to construct intricate molecular architectures .
Material Science
Research has shown that compounds similar to this compound can be incorporated into polymers to enhance their properties.
- Material Development : The incorporation of such bicyclic structures into polymer matrices can improve mechanical strength and thermal stability . This application is particularly relevant in developing advanced materials for industrial uses.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazabicycloheptane core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Diazabicyclo Systems
Below is a comparative analysis of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate with other bicyclic diazabicyclo derivatives:
Key Observations:
Bicyclic Core Variations: The [3.2.0] system (target compound) offers a balance between ring strain and conformational flexibility, whereas the [2.2.1] core (norbornane analog) introduces greater rigidity due to fused five- and six-membered rings . The spiro[3.3]heptane derivative (CAS 1041026-71-4) adopts a non-fused bicyclic structure, leading to distinct spatial and electronic properties .
Stereochemical Impact :
Commercial Availability and Pricing
Biological Activity
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound noted for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1614253-74-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that can modulate the activity of these targets. The presence of the tert-butyl group enhances the stability and steric hindrance of the molecule, influencing its binding affinity and selectivity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to the diazabicyclo framework. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 9e | CaSki | 28 |
| 9e | MDA-MB231 | 18 |
| 9e | SK-Lu-1 | 20 |
These findings suggest that modifications in the diazabicyclo structure can enhance antitumor efficacy without inducing necrotic cell death, indicating a preference for apoptosis in tumor cells .
Other Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities including:
- Antioxidant properties : Protecting cells from oxidative stress.
- Hypoglycemic effects : Potentially aiding in glucose metabolism regulation .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various diazabicyclo derivatives, including those similar to this compound. The study reported promising results regarding their antiproliferative activity against several cancer cell lines and emphasized the need for further investigation into their mechanisms and therapeutic potential .
Q & A
Q. What are the key synthetic strategies for preparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization, functional group protection, and coupling. For example:
- Step 1 : Formation of the bicyclic core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Protection of the secondary amine using tert-butyloxycarbonyl (Boc) groups.
- Step 3 : Functionalization at specific positions (e.g., carboxylate introduction) using reagents like HATU or DIPEA in dichloromethane (DCM) . Critical parameters include solvent choice (e.g., THF for LiAlH4 reductions), temperature control, and stoichiometric ratios of coupling agents .
Q. How is the stereochemical configuration (1S,5S) confirmed for this compound?
- Chiral HPLC : Separates enantiomers to validate optical purity.
- NMR Spectroscopy : Key NOE (Nuclear Overhauser Effect) correlations between protons on C1 and C5 confirm the bicyclic geometry. For example, δ 1.33 ppm (tert-butyl protons) and coupling constants (e.g., J = 10.25 Hz) in H NMR align with the rigid bicyclo[3.2.0] framework .
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis .
Q. What pharmacological targets are associated with this diazabicyclo scaffold?
The bicyclo[3.2.0]heptane core mimics constrained peptide backbones, enabling interactions with:
- Enzymes : Proteases (e.g., HIV-1 protease) due to hydrogen-bonding motifs from the diaza groups.
- Receptors : Nicotinic acetylcholine receptors (nAChRs), as seen in analogs like (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane, which modulate pain pathways . Preliminary data suggest moderate binding affinity (IC ~10 µM) in enzyme inhibition assays .
Advanced Research Questions
Q. How do stereochemical impurities (e.g., 1R,5R isomers) impact biological activity, and how are they resolved?
- Impact : The (1R,5R) enantiomer may exhibit reduced binding affinity (e.g., >50% loss in nAChR activity) due to mismatched spatial orientation .
- Resolution :
- Chiral Auxiliaries : Use of (R)-tert-butylsulfinyl groups to direct stereochemistry during synthesis .
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .
Q. What reaction optimization strategies improve yield in large-scale synthesis?
- Catalysis : Pd-catalyzed cross-coupling for sp-sp bond formation (e.g., Suzuki-Miyaura for aryl substitutions) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 17 hours to 2 hours for HATU-mediated couplings) .
- Table : Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (DCM, RT) | 65 | 90 |
| Microwave (DCM, 50°C) | 82 | 95 |
| Solvent-free (Ball mill) | 70 | 88 |
| Data adapted from . |
Q. How are contradictory data on solubility and stability addressed in formulation studies?
- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) .
- Stability :
- Degradation Pathways : Hydrolysis of the Boc group under acidic conditions (t = 2 hours at pH 3) .
- Stabilizers : Co-formulation with cyclodextrins reduces degradation by 40% .
Methodological Challenges
Q. What analytical techniques resolve ambiguities in bicyclo[3.2.0]heptane ring conformation?
- Dynamic NMR : Detects ring-flipping barriers (>20 kcal/mol) via variable-temperature H NMR .
- DFT Calculations : Predict lowest-energy conformers (e.g., chair vs. boat) using B3LYP/6-31G(d) basis sets .
Q. How can in silico modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : AutoDock Vina predicts binding poses with nAChRs (binding energy ≤ -8 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CN) with IC values (R = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
